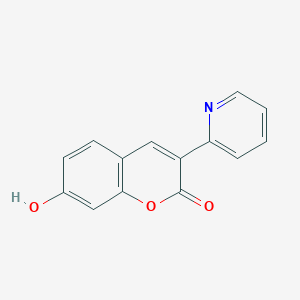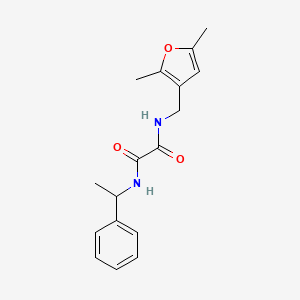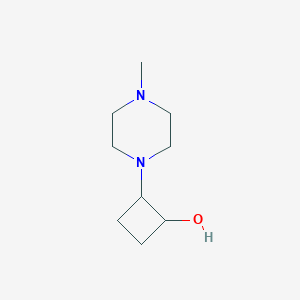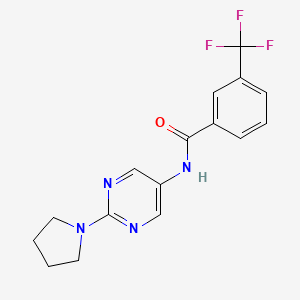
7-Hydroxy-3-(2-pyridyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-(2-pyridyl)chromen-2-one is a chemical compound with the molecular formula C14H9NO3 . It is a derivative of coumarin, a type of organic compound that is found in many plants . The compound has been the subject of various studies due to its potential applications in different fields .
Synthesis Analysis
The synthesis of 7-Hydroxy-3-(2-pyridyl)chromen-2-one and similar compounds has been reported in the literature . For instance, one study described the synthesis of coumarin derivatives via the Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-(2-pyridyl)chromen-2-one has been analyzed in several studies . For example, one study reported that the crystal structure of a similar compound, 7-hydroxy-4-phenyl-2H-chromen-2-one, features centrosymmetric dimers formed via C—H⋯O interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-3-(2-pyridyl)chromen-2-one have been reported in several studies . For example, one study reported that the compound has a molecular weight of 204.18 g/mol .
Aplicaciones Científicas De Investigación
Antihypertensive Properties
7-Hydroxy-3-(2-pyridyl)chromen-2-one and its derivatives have been studied for their potential antihypertensive properties. The synthesis and antihypertensive activity of these compounds have been explored, with findings indicating the high activity of the unsubstituted pyridone adduct lead compound. These compounds have been tested for oral antihypertensive activity in spontaneously hypertensive rats, with some showing promising results for the treatment of angina pectoris (Bergmann & Gericke, 1990).
Antimicrobial and Antioxidant Activities
Research has also focused on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which have been screened for antimicrobial and antioxidant activities. The synthesis process involved condensation with substituted acetophenones and cyclization with phenyl hydrazine hydrochloride, leading to the formation of various compounds with potential therapeutic applications (Hatzade et al., 2008).
Fluorescence Sensing and Imaging
The compound has also been utilized in the development of a fluorescence sensor. A pyridylthioether-hydroxycoumarin Schiff base was found to be a selective Zn2+ fluorescence sensor, applicable in life cell imaging. This demonstrates the potential of 7-Hydroxy-3-(2-pyridyl)chromen-2-one derivatives in bioimaging and sensing applications (Patra et al., 2017).
Biological Screening
Several derivatives of 7-Hydroxy-4-Methyl-2H-Chromen-2-One have been synthesized and subjected to biological screening. These compounds showed varying degrees of cytotoxic and bactericidal activities, indicating their potential in medical applications (Khan et al., 2003).
Antihyperlipidemic Potential
Research has also indicated the potential of 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one in reducing the atherogenic index and gene expressions related to hyperlipidemia in rats, suggesting its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Direcciones Futuras
The future directions for research on 7-Hydroxy-3-(2-pyridyl)chromen-2-one and similar compounds could include further studies on their synthesis, properties, and potential applications. In particular, there is interest in developing new methods for the synthesis of coumarin derivatives and in exploring their potential uses in various fields .
Propiedades
IUPAC Name |
7-hydroxy-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYLHAXHCZLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)

